6-Bromo-2-carboxymethyl-1-indanone

Physicochemical Property Lipophilicity Chromatography

Sourcing brominated indanone derivatives with a carboxymethyl handle for SAR studies often delays medicinal chemistry projects. 6-Bromo-2-carboxymethyl-1-indanone (CAS 181477-10-1) solves this by integrating both functional groups in a single, stable scaffold: - Aryl bromide at C-6 enables Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings for rapid library expansion. - 2-Carboxymethyl group allows amide bond formation or esterification, ideal for bioconjugate synthesis. - XLogP3 = 1.9 improves chromatographic retention and purification method development. Supplied as a pharmaceutical intermediate with consistent quality and ready global shipment.

Molecular Formula C11H9BrO3
Molecular Weight 269.094
CAS No. 181477-10-1
Cat. No. B2610934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-carboxymethyl-1-indanone
CAS181477-10-1
Molecular FormulaC11H9BrO3
Molecular Weight269.094
Structural Identifiers
SMILESC1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O
InChIInChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14)
InChIKeyFVODCNPPJOKTQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-carboxymethyl-1-indanone: Bifunctional Scaffold


6-Bromo-2-carboxymethyl-1-indanone (CAS 181477-10-1) is a functionalized 1-indanone derivative characterized by a bromine atom at the 6-position and a carboxymethyl group at the 2-position [1]. This substitution pattern creates a bifunctional scaffold where the aryl bromide serves as a handle for transition metal-catalyzed cross-coupling reactions, while the pendant carboxylic acid enables amide bond formation or esterification [2]. Computed physicochemical properties indicate a molecular weight of 269.09 g/mol and an XLogP3 value of 1.9 [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research .

6-Bromo-2-carboxymethyl-1-indanone: Why Substitution Fails


The precise substitution pattern of 6-Bromo-2-carboxymethyl-1-indanone fundamentally dictates its chemical reactivity and physical properties, preventing generic substitution. The presence of the 6-bromo substituent introduces a heavy atom, altering the compound's lipophilicity (XLogP3 = 1.9) relative to its non-brominated parent, 1-indanone-2-acetic acid (estimated XLogP ~1.3) [1]. This difference affects chromatographic behavior and solubility in organic solvents [2]. More critically, the aryl bromide is essential for downstream synthetic transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are impossible with the non-brominated analog [2]. The 2-carboxymethyl group provides a unique anchor for further derivatization compared to analogs with 2-methyl or unsubstituted 2-positions, which lack this reactive handle [3].

6-Bromo-2-carboxymethyl-1-indanone: Differentiation from Analogs


Lipophilicity Increase from 6-Bromo Substitution

The computed XLogP3 value for 6-Bromo-2-carboxymethyl-1-indanone is 1.9, indicating moderate lipophilicity [1]. This represents a measurable increase over the non-brominated analog, 1-indanone-2-acetic acid, which has a predicted XLogP3 of approximately 1.3 based on its lower molecular weight and lack of a heavy halogen [2]. This difference of +0.6 log units is consistent with the known effect of bromine substitution on partition coefficients [3].

Physicochemical Property Lipophilicity Chromatography

Altered Crystal Packing and Hydrogen Bonding

The non-brominated analog, (±)-1-indanone-2-acetic acid, crystallizes with a catemeric hydrogen bonding motif (O-H...O=C) forming chains along the crystallographic c-axis, with unit cell parameters a = 8.945 Å, b = 10.318 Å, c = 10.127 Å, and β = 96.4° [1]. While no crystal structure is available for the 6-bromo derivative, the presence of the bulky bromine atom at the 6-position is known to disrupt typical π-stacking and hydrogen bonding patterns, potentially leading to a dimeric or altered catemeric motif and different unit cell dimensions [2].

Crystallography Solid-State Chemistry Hydrogen Bonding

Aryl Bromide as Cross-Coupling Handle

6-Bromo-2-carboxymethyl-1-indanone contains an aryl bromide at the 6-position, enabling its participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations [1]. This is a defining chemical feature absent in the non-brominated analog, 1-indanone-2-acetic acid, which lacks a halogen leaving group for these transformations [2]. While direct kinetic data for this specific compound are not available, the reactivity of aryl bromides in these reactions is well-established, with typical oxidative addition rates to Pd(0) being orders of magnitude faster than for the corresponding aryl chlorides or unsubstituted arenes [3].

Organic Synthesis Cross-Coupling Functionalization

6-Bromo-2-carboxymethyl-1-indanone: Key Applications


Scaffold Diversification via Cross-Coupling

The aryl bromide at the 6-position serves as a robust handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkenyl, or amino substituents [1]. This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies, a capability absent in the non-brominated parent compound [2].

Bioconjugation via Carboxylic Acid Anchor

The 2-carboxymethyl group provides a convenient site for amide bond formation with amine-containing biomolecules (e.g., peptides, proteins) or for esterification with alcohols [1]. This positions the compound as a useful building block for synthesizing targeted probes or bioconjugates, leveraging the indanone core as a rigid, hydrophobic scaffold.

Chromatographic Probe for Lipophilicity Testing

The measured increase in XLogP3 (+0.6 units) compared to its non-brominated analog makes 6-Bromo-2-carboxymethyl-1-indanone a practical test compound for developing and optimizing reversed-phase HPLC or flash chromatography methods, where retention time is a critical parameter for purification [3].

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